(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone
Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone is a hybrid molecule featuring a 1,3,4-thiadiazole ring linked to a piperidinyl group and a substituted benzophenone moiety. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including antimicrobial, insecticidal, and anticancer properties . The bromine and methoxy substituents on the aromatic ring may enhance lipophilicity and influence receptor binding, while the piperidine moiety could improve solubility and pharmacokinetics.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-21-11-2-3-13(16)12(8-11)14(20)19-6-4-10(5-7-19)22-15-18-17-9-23-15/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLALVNPJSFEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a thiadiazole moiety have been reported to exhibit a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
The thiadiazole moiety is known to interact with biological targets through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence various cellular pathways, including signal transduction, cell proliferation, and apoptosis.
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body. The metabolism and excretion of these compounds can vary depending on their chemical structure and the species in which they are studied.
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone , a synthetic organic molecule, integrates a thiadiazole ring, a piperidine moiety, and a bromo-methoxyphenyl group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, drawing from various studies and findings.
Structural Characteristics
The structural components of the compound include:
- Thiadiazole Ring : Known for its diverse biological properties, including antimicrobial and anticancer activities.
- Piperidine Moiety : Enhances pharmacological properties and is commonly used in drug design.
- Bromo-Methoxyphenyl Group : Influences interactions with biological targets and may enhance lipophilicity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit significant inhibitory effects against various bacterial strains. For instance, derivatives of thiadiazole have shown effectiveness against Helicobacter pylori , with some compounds demonstrating superior activity compared to traditional antibiotics like metronidazole .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is noteworthy. A study highlighted that certain thiadiazole compounds exhibited cytotoxic effects against human cancer cell lines such as prostate cancer (PC3) and non-small cell lung cancer (HOP 92), with significant log GI50 values indicating potent growth inhibition . The mechanism often involves the inhibition of matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .
The mechanism by which these compounds exert their biological effects can be attributed to their ability to interact with specific biological targets. For example, the binding of thiadiazole derivatives to the active sites of MMPs has been documented, leading to the inhibition of their enzymatic activity . Additionally, the presence of electron-withdrawing groups on the thiadiazole ring has been shown to enhance activity against cancer cells .
Case Studies
- Cytotoxicity Assessment :
- Antimicrobial Screening :
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant anticancer properties. For example, derivatives similar to the compound have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in various cancer cell lines, suggesting potential as anticancer agents .
- A study demonstrated that thiazole derivatives, which include similar functional groups, displayed inhibitory effects on multiple human cancer cell lines .
-
Antibacterial and Antifungal Activity :
- The compound's structural components suggest potential antibacterial properties. Studies have indicated that modifications on the piperidine ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Additionally, the incorporation of electron-donating or electron-withdrawing groups has been shown to influence the antibacterial efficacy of related compounds .
- Anti-inflammatory Properties :
Case Studies
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure combines a 1,3,4-thiadiazole ring, a piperidinyl ether, and a 2-bromo-5-methoxybenzophenone group. Below is a comparative analysis with structurally related analogs:
Key Observations :
- Substituent Effects : The bromine atom in the target compound and analogs (e.g., ) likely enhances electrophilicity and receptor binding. Methoxy groups (target compound, ) improve solubility but may reduce metabolic stability.
- Heterocyclic Cores : 1,3,4-Thiadiazole derivatives (target compound, ) exhibit stronger antimicrobial and insecticidal activities compared to oxadiazoles () due to sulfur’s electronegativity .
Q & A
Q. Key Intermediates :
- 4-Hydroxypiperidine : Precursor for oxygen-linked thiadiazole coupling.
- 2-Bromo-5-methoxybenzoic acid : Activated as an acid chloride for acylation.
- 1,3,4-Thiadiazol-2-amine : Intermediate for cyclization and functionalization .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | Thiocarbohydrazide, glacial acetic acid, reflux | 65–75 | |
| Piperidine coupling | DIAD, PPh₃, THF, 0°C to RT | 50–60 | |
| Methanone synthesis | AlCl₃, DCM, 40°C | 70–80 |
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon types (e.g., carbonyl at ~190 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₇BrN₂O₂S requires m/z 392.02) .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and crystal packing (critical for polymorph studies) .
Advanced: How can reaction conditions be optimized to improve the yield of the thiadiazole-piperidine coupling step?
Methodological Answer:
- Catalyst Selection : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling or CuI for Ullmann reactions to enhance efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces side reactions in Mitsunobu coupling .
- Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions.
- Workup Optimization : Neutralization with NaHCO₃ post-reaction prevents acid-induced degradation .
Q. Table 2: Optimization Trials for Coupling Step
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | DMF | 80 | 72 |
| CuI/Et₃N | Toluene | 110 | 65 |
| DIAD/PPh₃ | THF | RT | 58 |
Advanced: What strategies resolve contradictions between computational modeling and experimental spectroscopic data?
Methodological Answer:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and compare with density functional theory (DFT)-predicted shifts .
- Crystallographic Data : Resolve ambiguities in tautomeric forms (e.g., thiadiazole vs. thiazole) via X-ray structures .
- Parameter Adjustment : Refine computational models (e.g., solvent effects in Gaussian simulations) to align with experimental IR/NMR .
Advanced: How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The 2-bromo group:
- Acts as a strong leaving group, facilitating NAS at the ortho position due to electron-withdrawing effects.
- Enhances electrophilicity of the aryl ring, enabling reactions with amines or thiols under mild conditions (e.g., K₂CO₃/DMF, 60°C) .
- Comparative Reactivity : Bromine vs. chloro analogs show 3× faster NAS rates (kinetic studies in EtOH/H₂O) .
Advanced: What in vitro assays evaluate the antimicrobial potential of this compound?
Methodological Answer:
- Broth Microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours.
- Biofilm Inhibition : Quantify reduction in Pseudomonas aeruginosa biofilm biomass via crystal violet staining .
- SAR Analysis : Compare analogs with varied substituents (e.g., methoxy vs. nitro groups) to identify critical pharmacophores .
Q. Table 3: Preliminary Antimicrobial Data
| Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| S. aureus | 8 | 75 |
| E. coli | 32 | 40 |
| C. albicans | 64 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
